Spirocyclic Ring System Size Differentiates Scaffold Conformational Restriction
The [4.5] spirocyclic ring system in {2-oxaspiro[4.5]decan-3-yl}methanamine provides a distinct degree of conformational restriction compared to smaller [3.3] spirocyclic amine scaffolds such as 1-(2-oxaspiro[3.3]hept-6-yl)methanamine . While quantitative biophysical data are not publicly available for this specific compound, spirocyclic scaffolds with different ring sizes are known to produce divergent exit vector geometries and spatial occupancy [1]. This distinction is critical in structure-based drug design where precise three-dimensional orientation of the amine functionality dictates target engagement.
| Evidence Dimension | Scaffold ring size / conformational restriction |
|---|---|
| Target Compound Data | 2-Oxaspiro[4.5]decane core (five-membered oxolane + cyclohexane rings) |
| Comparator Or Baseline | 1-(2-Oxaspiro[3.3]hept-6-yl)methanamine (four-membered oxetane + cyclobutane rings, CAS 1438241-18-9) |
| Quantified Difference | Qualitative difference in ring size: [4.5] versus [3.3] spiro system; exit vector geometry differs |
| Conditions | Structural comparison based on published scaffold classification |
Why This Matters
Different spirocyclic ring sizes produce distinct three-dimensional geometries that directly impact binding pocket complementarity, making scaffold selection a critical procurement decision in lead optimization.
- [1] Zheng, Y.; Tice, C. M.; Singh, S. B. The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters 2014, 24 (16), 3673–3682. View Source
